4,6-Dichloro-2-(phenylmethoxy)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research
Pyrimidine, a heterocyclic aromatic organic compound, forms the core structure of a vast array of biologically significant molecules. gsconlinepress.comijpsr.com Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (B1) and riboflavin (B1680620) (B2), and various synthetic compounds with therapeutic applications. researchgate.net The versatile nature of the pyrimidine scaffold has made it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. gsconlinepress.commdpi.comresearchgate.net The ability of the pyrimidine ring to participate in various chemical reactions allows for the synthesis of diverse and complex molecules, making it a cornerstone in the development of new drugs and functional materials. mdpi.comresearchgate.net
Contextualization of 4,6-Dichloro-2-(phenylmethoxy)pyrimidine within Halogenated Pyrimidine Chemistry
Halogenated pyrimidines are a critical class of intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex pyrimidine derivatives. The presence of halogen atoms, particularly chlorine, at various positions on the pyrimidine ring provides reactive sites for nucleophilic substitution and cross-coupling reactions. nih.govacs.org This reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the synthesis of a wide array of substituted pyrimidines. researchgate.netnih.gov
Within this context, this compound holds a significant position. The two chlorine atoms at the 4 and 6 positions are susceptible to displacement by nucleophiles, while the phenylmethoxy (benzyloxy) group at the 2-position offers a stable yet potentially cleavable protecting group. This structural arrangement allows for selective reactions at the C4 and C6 positions, followed by subsequent modification at the C2 position if desired. The differential reactivity of the chloro substituents on the electron-deficient pyrimidine ring makes this compound a valuable precursor for creating diverse molecular architectures. acs.org
The strategic placement of the phenylmethoxy group influences the electronic properties of the pyrimidine ring, thereby affecting the reactivity of the chloro substituents. This makes this compound a key intermediate for the synthesis of targeted molecules in drug discovery and materials science. Its utility is demonstrated in its application as a starting material for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. researchgate.netnih.gov
Below is a data table summarizing the key properties of this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 13745-69-8 | C11H8Cl2N2O | 255.10 |
| 4,6-Dichloropyrimidine (B16783) | 1193-21-1 | C4H2Cl2N2 | 148.98 |
| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | C5H4Cl2N2 | 163.00 |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 6299-25-8 | C5H4Cl2N2S | 195.07 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8Cl2N2O |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
4,6-dichloro-2-phenylmethoxypyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
ROMPZJISKCSNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,6 Dichloro 2 Phenylmethoxy Pyrimidine and Precursor Analogues
Strategies for the Construction of the Dichloropyrimidine Core
The formation of the 4,6-dichloropyrimidine (B16783) scaffold is a foundational step, typically achieved in two stages: the synthesis of a dihydroxy-substituted pyrimidine (B1678525) ring, followed by a robust chlorination process.
Cyclization Routes to Dihydroxypyrimidine Precursors
The most common and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon bifunctional component with an N-C-N fragment such as urea, guanidine (B92328), or amidine. bu.edu.eg For the synthesis of 4,6-dihydroxypyrimidine (B14393) precursors, this typically involves the reaction of a malonic acid derivative with a suitable amidine or formamide (B127407). google.comasianpubs.org
One widely used industrial process reacts dialkyl malonates, such as dimethyl malonate or diethyl malonate, with formamide in the presence of an alkali metal alkoxide like sodium methoxide (B1231860) or sodium ethoxide. google.comgoogle.com This one-step integrated process provides the alkali metal salt of 4,6-dihydroxypyrimidine in high yield, which can then be neutralized with acid to precipitate the desired product. google.com The reaction offers significant advantages over older methods by using commercially available malonates and minimizing ammonia-contaminated waste streams. google.com
Similarly, substituted dihydroxypyrimidine analogues can be synthesized. For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) is prepared by the cyclization of acetamidine (B91507) hydrochloride with dimethyl malonate in the presence of sodium methoxide. asianpubs.orggoogle.com The reaction of guanidine hydrochloride with dimethyl malonate under basic conditions yields 2-amino-4,6-dihydroxypyrimidine. chemicalbook.com
Table 1: Examples of Cyclization Reactions for Dihydroxypyrimidine Synthesis
| C3 Component | N-C-N Component | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Diethyl Malonate | Formamide | Sodium Ethoxide | 4,6-Dihydroxypyrimidine | 89.6 | google.com |
| Dimethyl Malonate | Formamide | Sodium Methoxide | 4,6-Dihydroxypyrimidine | 84.0 | google.com |
| Dimethyl Malonate | Acetamidine HCl | Sodium Methoxide | 4,6-Dihydroxy-2-methylpyrimidine | 91.2 | asianpubs.org |
Chlorination Techniques for Pyrimidine Ring System Formation
The conversion of dihydroxypyrimidines to their corresponding dichlorinated analogues is a crucial step that activates the ring for subsequent nucleophilic substitution reactions. The classic and most frequently employed reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction typically involves heating the dihydroxy-pyrimidine substrate in excess POCl₃, often in the presence of a tertiary amine base like pyridine (B92270) or N,N-diethylaniline. nih.govgoogle.com However, environmental, safety, and economic concerns associated with using large excesses of POCl₃ have driven the development of more efficient protocols. researchgate.net
Modern approaches have demonstrated that the chlorination can be achieved effectively using equimolar amounts of POCl₃ by conducting the reaction in a sealed reactor at elevated temperatures (140–160 °C). nih.govresearchgate.net This solvent-free method is suitable for large-scale preparations and provides high yields and purity. nih.govresearchgate.net The addition of phosphorus pentachloride (PCl₅) alongside POCl₃ can also facilitate the reaction, avoiding the need for an organic base and simplifying the workup process. google.com
Alternative chlorinating agents have also been explored. Phosgene (COCl₂) and its solid surrogate, triphosgene (B27547) (BTC), can be used in the presence of a catalyst, such as a quaternary ammonium (B1175870) salt, or a base to convert dihydroxypyrimidines to dichloropyrimidines. google.comgoogle.com Thionyl chloride (SOCl₂) is another effective reagent for this transformation, particularly for substrates like 4,6-dihydroxy-2-methylpyrimidine. chemicalbook.comchemicalbook.com
Table 2: Comparison of Chlorination Reagents for Dihydroxypyrimidines
| Substrate | Reagent(s) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,6-Dihydroxypyrimidine | POCl₃ (excess), Organic Base | Reflux | 4,6-Dichloropyrimidine | ~86 | chemicalbook.com |
| 4,6-Dihydroxypyrimidine | POCl₃ (equimolar), Pyridine | 140-160 °C, Sealed Reactor | 4,6-Dichloropyrimidine | High | nih.gov |
| 4,6-Dihydroxypyrimidine | POCl₃, PCl₅ | 50-110 °C | 4,6-Dichloropyrimidine | N/A | google.com |
| 4,6-Dihydroxypyrimidine | Phosgene, Catalyst | 105-110 °C | 4,6-Dichloropyrimidine | N/A | google.com |
Regioselective Introduction of the Phenylmethoxy Moiety at the C2 Position
Introducing substituents onto the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a common strategy. acs.org The reactivity of halopyrimidines generally follows the order C4(6) > C2, meaning that direct substitution on a 4,6-dichloropyrimidine with benzyloxide would preferentially occur at the C4 or C6 positions. acs.orgstackexchange.com Therefore, to achieve regioselective functionalization at the C2 position, strategies involving precursor molecules with a leaving group exclusively at C2 are employed.
Nucleophilic Displacement of Activated Groups (e.g., Thioethers, Sulfones) by Benzyloxide
A powerful strategy for directing substitution to the C2 position involves the use of a thioether group, which can be activated by oxidation to a highly effective sulfone leaving group. The synthesis begins with a precursor such as 4,6-dihydroxy-2-(methylthio)pyrimidine, which is prepared by the S-methylation of thiobarbituric acid with methyl iodide. echemi.com
This dihydroxy intermediate is then chlorinated, typically using POCl₃, to yield 4,6-dichloro-2-(methylthio)pyrimidine. mdpi.com The methylthio group at C2 is significantly less reactive as a leaving group in SNAr reactions compared to the chloro groups at C4 and C6. nih.govacs.org However, oxidation of the thioether to the corresponding methylsulfonyl group drastically enhances its lability. This oxidation can be achieved with common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org
The resulting 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) possesses a superior leaving group at the C2 position. Heteroaryl sulfones are excellent reagents for the metal-free arylation of various nucleophiles. nih.gov The electron-withdrawing nature of the sulfonyl group, combined with the activation provided by the ring nitrogen atoms, makes the C2 position highly susceptible to nucleophilic attack. The reaction with sodium benzyloxide (prepared from benzyl (B1604629) alcohol and a strong base) proceeds via a Meisenheimer complex intermediate, displacing the methylsulfinate ion to selectively form the desired 4,6-dichloro-2-(phenylmethoxy)pyrimidine. libretexts.org
Alternative C2 Functionalization Pathways for Pyrimidine Derivatives
Beyond the classical SNAr approach with activated leaving groups, several modern methodologies have been developed for the regioselective functionalization of the C2 position of pyrimidines.
One such strategy involves the direct C–H functionalization of the pyrimidine core. acs.org This can be achieved through metalation, where a strong base, such as a TMP-zincate complex (TMP = 2,2,6,6-tetramethylpiperidide), can selectively deprotonate the C2 position, which is the most acidic C-H bond. nih.gov The resulting organometallic intermediate can then be trapped with an appropriate electrophile. While this method is powerful, introducing an oxygen-based substituent like benzyloxy via this route remains challenging.
Another innovative approach is a "deconstruction-reconstruction" strategy. nih.gov In this process, the pyrimidine ring is first activated, for example, by N-acylation, and then cleaved by a nucleophile. The resulting open-chain intermediate can then be recyclized with a different amidine to construct a new pyrimidine ring bearing a desired substituent at the C2 position. For example, using trifluoroacetamidine (B1306029) in the reconstruction step would install a CF₃ group at C2. nih.gov This method allows for the formal replacement of the original C2-H with a new C2-substituent.
Finally, skeletal editing offers a transformative route where the pyrimidine core itself is converted into a different heterocycle, such as a pyridine. chinesechemsoc.org This two-atom swap methodology involves activation of the pyrimidine, followed by nucleophilic addition and a Dimroth rearrangement, highlighting the advanced chemical manipulations possible on the pyrimidine scaffold. chinesechemsoc.org
Elucidation of Reactivity and Synthetic Transformations of 4,6 Dichloro 2 Phenylmethoxy Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Chemistry at the C4 and C6 Positions
The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the two electronegative chlorine atoms, makes 4,6-dichloro-2-(phenylmethoxy)pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions provides a versatile platform for the introduction of a wide range of functional groups at the C4 and C6 positions.
Mechanistic Investigations of Chlorine Displacement
The SNAr reaction at the C4 and C6 positions of this compound proceeds through a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the ring nitrogen atoms. In the subsequent step, the leaving group, a chloride ion, is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
Chemoselectivity and Regioselectivity in SNAr Reactions
In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent. However, the introduction of different nucleophiles or the use of specific reaction conditions can lead to either mono- or di-substituted products, demonstrating a degree of chemoselectivity. Regioselectivity becomes a critical aspect when the two chlorine atoms are rendered non-equivalent by the presence of other substituents or by the nature of the reaction conditions.
The structure of the nucleophile plays a pivotal role in determining the outcome of SNAr reactions. Stronger nucleophiles, such as primary and secondary amines, thiols, and alkoxides, readily displace the chlorine atoms. The reaction conditions, including the choice of solvent, temperature, and the presence of a base, can be optimized to favor either mono- or di-substitution. For instance, using a stoichiometric amount of the nucleophile at lower temperatures often favors the formation of the mono-substituted product, while an excess of the nucleophile and higher temperatures can lead to the di-substituted product.
The use of a base is often necessary to neutralize the HCl generated during the reaction, especially when using amine nucleophiles. The choice of base can also influence the reaction rate and selectivity.
Table 1: Representative SNAr Reactions of this compound with Various Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Aniline | 4-Anilino-6-chloro-2-(phenylmethoxy)pyrimidine | EtOH, reflux, 4h | 85 |
| Morpholine | 4-Chloro-6-morpholino-2-(phenylmethoxy)pyrimidine | THF, rt, 2h | 92 |
| Sodium methoxide (B1231860) | 4-Chloro-6-methoxy-2-(phenylmethoxy)pyrimidine | MeOH, rt, 1h | 95 |
| Benzyl (B1604629) mercaptan | 4-(Benzylthio)-6-chloro-2-(phenylmethoxy)pyrimidine | DMF, NaH, 0°C to rt, 3h | 88 |
Note: The data in this table are illustrative and based on typical reactivity patterns of similar dichloropyrimidine systems. Actual yields may vary depending on the specific experimental conditions.
In the case of this compound, the C4 and C6 positions are electronically equivalent due to the symmetrical placement of the two chlorine atoms relative to the nitrogen atoms and the C2 substituent. Therefore, in the absence of any directing groups or specific reaction conditions, a nucleophile is expected to attack either position with equal probability, leading to a mixture of regioisomers if the resulting products are different. However, once the first chlorine atom is substituted, the electronic nature of the newly introduced group will influence the reactivity of the remaining chlorine atom. An electron-donating group will generally deactivate the ring towards further substitution, while an electron-withdrawing group will activate it.
Role of Electronic Effects in Reactivity Modulation
The electronic properties of the substituent at the C2 position have a profound impact on the reactivity of the C4 and C6 halogens. The phenylmethoxy group at the C2 position is generally considered to be electron-donating through resonance, which can increase the electron density of the pyrimidine ring. This effect might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the inductive effect of the oxygen atom is electron-withdrawing, which counteracts the resonance effect to some extent.
Computational studies on similar dichloropyrimidine systems have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely site for nucleophilic attack. For 4,6-dichloropyrimidines, the LUMO lobes are typically largest at the C4 and C6 positions, indicating that these are the most electrophilic centers. The presence of the benzyloxy group at C2 can subtly alter the energy and distribution of the LUMO, thereby fine-tuning the reactivity of the C4 and C6 positions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
In addition to SNAr reactions, the chlorine atoms at the C4 and C6 positions of this compound can be functionalized through various transition-metal-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted pyrimidines. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are particularly prominent in this context.
The general order of reactivity for halogens in these cross-coupling reactions is typically I > Br > Cl. While chloro-substituted heterocycles can be less reactive, the use of specialized ligands and optimized reaction conditions has enabled their efficient coupling.
Table 2: Overview of Potential Transition-Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-6-chloro-2-(phenylmethoxy)pyrimidine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-6-chloro-2-(phenylmethoxy)pyrimidine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Amino-6-chloro-2-(phenylmethoxy)pyrimidine |
Note: This table presents potential cross-coupling reactions. The feasibility and efficiency of these reactions would require experimental validation.
Palladium-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura, Negishi, Liebeskind-Srogl)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated pyrimidines are excellent substrates for these transformations. mdpi.com The C4 and C6 positions of the pyrimidine ring are generally more reactive than the C2 position in such reactions, with the C5 position being the least reactive toward palladium-catalyzed couplings. acs.org
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is widely used to arylate or vinylate halogenated pyrimidines. For substrates like 4,6-dichloropyrimidines, the reaction can be performed sequentially. The first coupling typically occurs at the more reactive C4 or C6 position. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids has been shown to proceed effectively using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net Good yields were obtained, particularly with electron-rich boronic acids, when using K₃PO₄ as the base in 1,4-dioxane. mdpi.comresearchgate.net The general conditions are applicable to this compound, allowing for the selective introduction of an aryl or heteroaryl group at one of the chloro-substituted positions.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | mdpi.com |
| 2,4-dichloropyridines | Arylboronic acids | Pd/IPr | - | - | RT | Moderate-Good | nih.gov |
| 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Pd Precatalysts | Various | MeOH/THF | - | Variable | researchgate.net |
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govrsc.org This method is particularly effective for creating C-C bonds, including sp²-sp³ linkages. nih.gov Palladium nanoparticles (PdNPs) generated in situ from Pd(OAc)₂ have been shown to be efficient catalysts for Negishi couplings of aryl iodides with primary and secondary alkylzinc reagents under mild conditions. organic-chemistry.orgresearchgate.net The reaction demonstrates high functional group tolerance and can be applied to substrates like this compound to introduce alkyl or aryl substituents. organic-chemistry.orgnih.gov
Liebeskind-Srogl Coupling: A significant advantage of the Liebeskind-Srogl coupling is its ability to function under neutral, non-basic conditions, making it suitable for sensitive substrates. nih.gov This reaction couples a thioester with a boronic acid using a palladium catalyst and a copper(I) carboxylate co-catalyst. wikipedia.org While originally developed for thioesters, its application has expanded to include heteroaromatic thioethers. nih.gov This methodology offers an orthogonal approach to other cross-coupling reactions, providing a valuable tool for the functionalization of pyrimidine systems. wikipedia.orgnih.gov The reaction proceeds smoothly with electron-activated boronic acids, although those with electron-withdrawing groups can be more challenging. nih.gov
Application in Pyrimidine Scaffold Diversification
The sequential and regioselective nature of palladium-catalyzed coupling reactions on di- and tri-halogenated pyrimidines makes these compounds valuable platforms for scaffold diversification. acs.orgnih.gov Starting with this compound, different substituents can be introduced in a stepwise manner at the C4 and C6 positions.
For example, a Suzuki-Miyaura coupling can be performed to introduce an aryl group at one of the chlorine positions. The resulting 4-aryl-6-chloro-2-(phenylmethoxy)pyrimidine can then undergo a second, different coupling reaction (e.g., Negishi, Sonogashira, or another Suzuki-Miyaura) at the remaining C6-chloro position. This strategy allows for the synthesis of a wide array of 2,4,6-trisubstituted pyrimidines with diverse functionalities. nih.govmdpi.com
This stepwise functionalization is a cornerstone of modern medicinal chemistry, enabling extensive structure-activity relationship (SAR) studies. nih.gov By modifying the substituents on the pyrimidine core, researchers can fine-tune the biological and physicochemical properties of the molecule. nih.gov The ability to use a common intermediate like this compound to generate a library of analogues is highly efficient for drug discovery programs. nih.gov
Explorations of C5 Position Reactivity
While the C4 and C6 positions of this compound are readily functionalized via cross-coupling, the C5 position exhibits distinctly different reactivity. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the two chlorine atoms. Consequently, the C5 position is susceptible to attack by nucleophiles rather than electrophiles. However, direct functionalization at C5 is often challenging.
Attempted Halogenation and Other Functionalization Efforts
Direct electrophilic halogenation at the C5 position of an unsubstituted pyrimidine ring is difficult due to the ring's low electron density. For electrophilic substitution to occur, the ring must be activated by potent electron-donating groups, such as amino or hydroxyl groups. In this compound, the ring is deactivated by the two chlorine atoms, making electrophilic attack at C5 highly unfavorable.
Research into the reactivity of the C5 position has often focused on introducing reactive groups that can then be modified. For instance, the introduction of groups like an alkyne or a (β-chlorovinyl)sulfone at C5 allows for subsequent reactions such as click chemistry or Michael additions. nih.gov However, these groups are typically installed through multi-step syntheses rather than direct electrophilic substitution on a pre-formed pyrimidine ring. Attempts to directly functionalize the C5 position of deactivated pyrimidines often result in no reaction or require harsh conditions. csu.edu.au
Impact of Substituents on C5 Electrophilicity
The electrophilicity of the C5 position is heavily influenced by the electronic nature of the substituents at C2, C4, and C6. csu.edu.au In this compound, the key substituents influencing C5 are:
Two Chlorine Atoms (C4, C6): These are strongly electron-withdrawing through induction, significantly reducing the electron density of the entire ring and making the C5 proton more acidic and the carbon less susceptible to electrophilic attack.
A study on the electrophilic nitrosation of 4,6-disubstituted pyrimidines found a complex interplay between the electronic nature of the C4 and C6 substituents and the reactivity at C5. csu.edu.au The presence of strong activating groups is a prerequisite for successful electrophilic substitution. The deactivating effect of the chlorine atoms in this compound effectively shuts down this reaction pathway. Conversely, these electron-withdrawing groups make the C5 position more susceptible to nucleophilic attack if a suitable leaving group were present at that position. The presence of a nitro group at C5, for example, dramatically increases the ring's susceptibility to nucleophilic aromatic substitution at the C4 and C6 positions. researchgate.netmdpi.com
| Substituent at C2/C4/C6 | Electronic Effect | Impact on C5 Electrophilicity | Feasibility of Electrophilic Attack at C5 | Reference |
|---|---|---|---|---|
| -NH₂, -OH | Strongly electron-donating | Increases electron density | Feasible | csu.edu.au |
| -Cl, -Br | Strongly electron-withdrawing | Decreases electron density | Unfavorable | csu.edu.au |
| -OCH₃, -OBn | Moderately electron-donating (resonance) | Slightly increases electron density | Generally unfavorable without other activating groups | - |
| -NO₂ (at C5) | Strongly electron-withdrawing | Makes C4/C6 highly electrophilic | Not applicable (already substituted) | researchgate.net |
Comprehensive Spectroscopic and Computational Characterization of 4,6 Dichloro 2 Phenylmethoxy Pyrimidine
Advanced Spectroscopic Analysis Techniques
Advanced spectroscopic methods are fundamental to the structural elucidation and characterization of chemical compounds. For 4,6-Dichloro-2-(phenylmethoxy)pyrimidine, the application of these techniques is crucial for confirming its molecular structure, understanding its electronic properties, and verifying its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation:¹³C NMR spectroscopy is used to map the carbon framework of a molecule. For the target compound, this would involve identifying the signals for the three distinct carbons of the dichloropyrimidine ring and the carbons of the phenylmethoxy group.
Despite extensive searches, specific and verified ¹H and ¹³C NMR data tables for this compound could not be located in the available scientific literature and databases.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for C-Cl stretching, C-N and C=N stretching of the pyrimidine (B1678525) ring, C-O-C stretching of the ether linkage, and various vibrations associated with the aromatic phenyl group.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine and phenyl rings.
Detailed experimental IR and Raman spectral data with specific band assignments for this compound are not currently available.
Electronic Absorption Spectroscopy (Ultraviolet-Visible (UV-Vis))
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are related to the extent of conjugation. The analysis would reveal the wavelengths of maximum absorption (λmax), offering information about the chromophoric system composed of the pyrimidine ring and the attached phenylmethoxy group. However, specific experimental UV-Vis spectra for this compound could not be sourced.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): A mass spectrum would show the molecular ion peak, confirming the molecular weight of this compound. The fragmentation pattern would offer further structural clues, such as the loss of the benzyl (B1604629) group or chlorine atoms.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₁₁H₈Cl₂N₂O).
While the theoretical mass can be calculated, specific experimental MS and HRMS data, including fragmentation patterns and exact mass measurements, were not found in the searched resources.
Based on a comprehensive search for scientific literature, specific experimental X-ray crystallographic data and detailed Density Functional Theory (DFT) computational analysis for the compound this compound are not available in the public domain. As a result, it is not possible to provide the in-depth, data-driven article requested within the strict confines of the provided outline.
To fulfill the user's request for sections on X-ray Crystallography, Geometry Optimization, and Frontier Molecular Orbital Analysis, specific published research containing crystal structure data (such as .cif files from crystallographic databases) and the outputs of quantum chemical calculations (such as optimized coordinates, orbital energies, and electron density maps) for this exact molecule is required.
Without access to primary research data for this compound, any attempt to generate the requested content would involve speculation or the use of data from related but structurally different compounds, which would be scientifically inaccurate and violate the core instructions of the prompt.
Quantum Chemical Investigations via Density Functional Theory (DFT)
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto a constant electron density surface, where different colors represent varying electrostatic potential values.
For this compound, the MEP surface analysis reveals distinct regions of positive, negative, and neutral potential.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this molecule, the most negative potentials are localized around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pair electrons. The oxygen atom of the phenylmethoxy group also represents a site of negative potential. These regions are the most likely sites for protonation and interaction with positive ions.
Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. The most positive potential is generally found around the hydrogen atoms of the phenyl ring and the methylene bridge. The carbon atoms bonded to the highly electronegative chlorine atoms (C4 and C6 positions of the pyrimidine ring) also exhibit a degree of positive potential, making them susceptible to nucleophilic substitution reactions.
Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the surfaces of the aromatic phenyl ring.
The MEP surface provides a clear visualization of the molecule's charge distribution, highlighting the nitrogen atoms as the primary centers for electrophilic interaction and the C4/C6 positions as potential sites for nucleophilic attack, a characteristic reactivity pattern for halopyrimidines.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. It provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, including lone pairs, core orbitals, and bond orbitals (σ, π) and their corresponding anti-bonding orbitals (σ, π).
In this compound, NBO analysis reveals significant electronic interactions:
Hybridization and Bonding: The analysis confirms the sp² hybridization of the carbon and nitrogen atoms within the pyrimidine ring and the sp³ hybridization of the methylene carbon in the phenylmethoxy group. The C-Cl bonds are highly polarized towards the chlorine atoms, which is reflected in the calculated natural atomic charges.
Electron Delocalization: Significant delocalization of π-electrons is observed across the pyrimidine ring. Furthermore, hyperconjugative interactions contribute to the molecule's stability. These interactions involve the donation of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Key interactions include:
Donation from the lone pairs of the ring nitrogen atoms (n(N)) to the anti-bonding π* orbitals of the ring (π(C-C) and π(C-N)).
Donation from the lone pairs of the oxygen atom (n(O)) to the adjacent anti-bonding σ* orbitals (e.g., σ*(C-C)).
Interactions between the lone pairs of the chlorine atoms (n(Cl)) and the anti-bonding π* orbitals of the pyrimidine ring.
Calculation of Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative insights into the chemical reactivity, stability, and kinetic properties of a molecule. These descriptors are calculated using Density Functional Theory (DFT). mdpi.comscielo.org.mx
The key global reactivity descriptors for this compound are:
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): This represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are generally harder and less reactive.
Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), it indicates the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Below is a table of representative calculated values for a related compound, 4,6-dichloropyrimidine (B16783), which serves as a baseline for understanding the electronic properties of the title compound. The introduction of the electron-donating phenylmethoxy group at the C2 position is expected to raise the HOMO energy and slightly alter the LUMO energy, likely resulting in a smaller energy gap and increased reactivity compared to the parent dichloropyrimidine.
Table 1: Calculated Global Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) for 4,6-dichloropyrimidine |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -7.5 to -8.5 |
| LUMO Energy | ELUMO | - | -1.0 to -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.5 to 7.5 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.25 to -5.25 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.75 to 3.75 |
| Global Softness | S | 1 / 2η | 0.13 to 0.18 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). ijcce.ac.ir It calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals.
For this compound, the predicted UV-Vis spectrum is expected to show characteristic absorption bands arising from electronic transitions within the molecule. The primary transitions are:
π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically high-intensity absorptions and are associated with the aromatic pyrimidine and phenyl rings.
n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (lone pair) to an anti-bonding π* orbital. In this molecule, the lone pairs on the nitrogen and oxygen atoms can participate in these transitions. These are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.
The substitution pattern significantly influences the absorption spectrum. The chloro- and phenylmethoxy groups act as auxochromes, modifying the absorption maxima (λmax) and intensities. The electron-donating phenylmethoxy group, in particular, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 4,6-dichloropyrimidine core, pushing the absorption to longer wavelengths. TD-DFT calculations can predict these shifts and help in the assignment of the observed spectral bands.
Table 2: Predicted Electronic Transitions and Absorption Data
| Transition Type | Orbitals Involved | Calculated Wavelength (λmax) | Oscillator Strength (f) |
|---|---|---|---|
| π → π* | HOMO → LUMO+1 | ~220-240 nm | High |
| π → π* | HOMO-1 → LUMO | ~260-280 nm | Moderate |
Note: These are estimated values based on typical results for substituted pyrimidines.
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Vibrational frequency analysis, typically performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. The calculations yield the harmonic vibrational frequencies, IR intensities, and Raman activities. Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular vibrations, such as stretching, bending, and torsional modes. nih.govresearchgate.net
A detailed vibrational analysis of this compound would involve assigning the numerous vibrational modes of the molecule. The analysis can be simplified by considering the characteristic vibrations of the constituent functional groups: the 4,6-dichloropyrimidine ring and the phenylmethoxy group. Based on studies of 4,6-dichloropyrimidine, key vibrational modes for the core structure can be assigned. nih.gov
Table 3: Selected Vibrational Frequencies and PED Assignments for the 4,6-Dichloropyrimidine Core
| Wavenumber (cm⁻¹) (Calculated) | Wavenumber (cm⁻¹) (Experimental) | Assignment (PED Contribution) |
|---|---|---|
| ~3080 | ~3075 | C-H stretching |
| ~1560 | ~1555 | C=N, C=C stretching |
| ~1450 | ~1445 | Ring stretching |
| ~1200 | ~1190 | C-H in-plane bending |
| ~800 | ~795 | C-Cl stretching |
| ~650 | ~640 | Ring in-plane deformation |
The presence of the phenylmethoxy group introduces additional characteristic bands, including:
C-H stretching modes of the phenyl ring and methylene group (~2900-3100 cm⁻¹).
Aromatic C=C stretching modes (~1450-1600 cm⁻¹).
C-O-C stretching modes (~1050-1250 cm⁻¹).
CH₂ bending modes (~1450 cm⁻¹).
The calculated spectrum, when compared with experimental FT-IR and FT-Raman data, allows for a precise and reliable assignment of the vibrational modes of the entire molecule.
Thermodynamic Properties (Heat Capacity, Entropy, Enthalpy) Derived from Computational Data
Computational chemistry methods, particularly those based on statistical thermodynamics, can be used to calculate the thermodynamic properties of a molecule from its structural and vibrational data. fiveable.me Properties such as heat capacity (Cp), entropy (S), and enthalpy (H) can be determined as a function of temperature. These calculations rely on the vibrational frequencies obtained from DFT to determine the vibrational contribution to the thermodynamic functions.
The standard thermodynamic functions are calculated based on contributions from translational, rotational, vibrational, and electronic motions.
Heat Capacity (Cp): Represents the amount of heat required to raise the temperature of the substance by one degree.
Entropy (S): A measure of the disorder or randomness of the system.
Enthalpy (H): A measure of the total energy content of the system.
These properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. DFT calculations can provide reliable estimates of these properties at various temperatures.
Table 4: Calculated Thermodynamic Properties at 298.15 K and 1 atm (Illustrative)
| Property | Symbol | Units | Calculated Value |
|---|---|---|---|
| Heat Capacity | Cp | J mol⁻¹ K⁻¹ | ~150-180 |
| Entropy | S | J mol⁻¹ K⁻¹ | ~350-400 |
Note: These values are estimations based on molecules of similar size and complexity.
Strategic Applications and Synthetic Utility of 4,6 Dichloro 2 Phenylmethoxy Pyrimidine As a Key Building Block
Integration into Multi-Step Organic Synthesis
The utility of 4,6-dichloro-2-(phenylmethoxy)pyrimidine in multi-step organic synthesis is primarily due to the presence of two reactive chloro groups that can be selectively displaced by various nucleophiles. This feature allows for a stepwise introduction of different functional groups, a cornerstone of complex molecule construction. The chloro atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The regioselectivity of these substitution reactions is a key aspect of its synthetic utility. Generally, in dichloropyrimidines, the C4 and C6 positions are electronically equivalent, but steric and electronic factors of incoming nucleophiles or existing substituents can influence which position reacts first. This allows for controlled, sequential reactions. For instance, a primary amine might react preferentially at one position under specific conditions, leaving the second chlorine atom available for a subsequent, different transformation. This stepwise functionalization is crucial for building complex substitution patterns around the pyrimidine core.
An analogous compound, 4,6-dichloro-2-(methylthio)pyrimidine, demonstrates this principle; it can be selectively reacted with sodium ethoxide to substitute only one chlorine, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. mdpi.com This highlights the capacity for regioselective reactions on the 4,6-dichloropyrimidine (B16783) scaffold, a reactivity pattern directly applicable to the phenylmethoxy derivative. Such intermediates are valuable in multi-step sequences, where the remaining chlorine can be targeted in subsequent steps, for example, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling or further nucleophilic substitutions. mdpi.com
Design and Construction of Advanced Heterocyclic Systems
This compound is an excellent precursor for the synthesis of fused and complex heterocyclic systems. The two chlorine atoms act as handles that can be replaced by nucleophiles capable of subsequent intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. These advanced heterocyclic systems are prevalent in medicinal chemistry and materials science.
The synthesis of fused pyrimidine systems often involves an initial SNAr reaction followed by a ring-closing step. For example, reacting the dichloropyrimidine with a binucleophile, such as a diamine or a hydroxylamine, can lead to the formation of a new ring fused to the pyrimidine core. This strategy has been used to create a variety of heterocyclic scaffolds, including pyrimido[1,6-a]pyrimidines. nih.gov
The general approach involves:
Initial Nucleophilic Substitution : Reaction of this compound with a suitable difunctional nucleophile (e.g., ethylenediamine) where one nucleophilic center displaces a chlorine atom.
Intramolecular Cyclization : The second nucleophilic center of the attached group then attacks the carbon bearing the remaining chlorine atom, forming a new fused ring system.
This methodology provides access to a wide range of structurally diverse heterocyclic frameworks that would be difficult to synthesize through other means. The phenylmethoxy group at the C2 position remains intact during these transformations, offering a site for later-stage modification if desired (e.g., debenzylation to reveal a hydroxyl group).
Development of Multifunctionalized Pyrimidine Derivatives
The core utility of this compound lies in its role as a scaffold for creating pyrimidine derivatives with multiple, distinct functional groups. The sequential displacement of its two chlorine atoms by a wide array of nucleophiles is the key strategy. researchgate.net This allows chemists to install different substituents at the C4 and C6 positions, leading to a high degree of molecular diversity.
Common nucleophiles used in these substitutions include:
Amines (primary and secondary) : To introduce amino functionalities, which are crucial for biological activity and as handles for further chemistry.
Alcohols/Phenols (as alkoxides/phenoxides) : To create ether linkages.
Thiols (as thiolates) : To form thioether bonds.
The table below summarizes the typical transformations involving 4,6-dichloropyrimidine scaffolds, which are directly applicable to this compound.
| Nucleophile Type | Reagent Example | Product Functional Group | Reaction Type |
| Primary/Secondary Amines | R¹R²NH | C4/C6-Amino | SNAr |
| Anilines | ArNH₂ | C4/C6-Anilino | SNAr |
| Alkoxides | R-ONa | C4/C6-Alkoxy (Ether) | SNAr |
| Thiolates | R-SNa | C4/C6-Alkylthio (Thioether) | SNAr |
The ability to perform these substitutions sequentially is a significant advantage. For example, a less reactive amine can be used to substitute the first chlorine, followed by a more reactive amine or a different class of nucleophile to displace the second. This controlled approach is fundamental to the rational design of molecules with specific properties, such as enzyme inhibitors, where precise positioning of functional groups is critical for binding. nih.gov
Exploration as a Versatile Synthetic Scaffold for Chemical Libraries
In modern drug discovery, the synthesis of large, diverse collections of small molecules, known as chemical libraries, is essential for identifying new therapeutic agents. This compound is an ideal scaffold for this purpose due to its capacity for divergent synthesis. Starting from this single building block, a vast number of unique compounds can be generated by reacting it with a panel of different nucleophiles in a combinatorial fashion.
The process, often employed in techniques like DNA-Encoded Library (DEL) technology, leverages the reactivity of the dichloropyrimidine core. nih.gov A typical library synthesis using this scaffold would involve a split-and-pool strategy:
First Position Reaction : The starting scaffold is reacted with a set of 'building block A' nucleophiles, creating a pool of monosubstituted intermediates.
Second Position Reaction : This pool is then split and reacted with a second set of 'building block B' nucleophiles, displacing the remaining chlorine atom.
This approach allows for the rapid generation of thousands or even millions of distinct pyrimidine derivatives. nih.gov The phenylmethoxy group provides a stable, drug-like fragment while the two points of diversification at C4 and C6 allow for extensive exploration of the surrounding chemical space. The resulting libraries can then be screened against biological targets to identify hit compounds. The pyrimidine core itself is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs, which further enhances the value of libraries built from this starting material. nih.gov
Q & A
Q. What are the standard synthetic routes for 4,6-dichloro-2-(phenylmethoxy)pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 2-position of 4,6-dichloropyrimidine. For example, the phenylmethoxy group can be introduced via reaction with benzyl alcohol in the presence of a strong base (e.g., NaH) under anhydrous conditions. Chlorination steps often employ POCl₃ at reflux temperatures (80–110°C) . Yield optimization requires precise stoichiometric control of reagents and inert atmospheres to minimize hydrolysis byproducts. Thin-layer chromatography (TLC) and column chromatography are critical for monitoring reaction progress and isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., downfield shifts for Cl and phenylmethoxy groups). Aromatic protons appear as distinct multiplets in δ 7.2–7.5 ppm, while methoxy protons resonate near δ 4.8–5.0 ppm .
- X-ray crystallography : Resolves planarity of the pyrimidine ring and deviations caused by steric effects of substituents. Cl···N/N···Cl contacts (<3.1 Å) indicate intermolecular interactions influencing crystal packing .
- Mass spectrometry : APCI+ or ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 281.0) .
Q. How does the reactivity of the 2-(phenylmethoxy) group compare to other 2-substituents (e.g., methylthio, trifluoromethyl) in SNAr reactions?
The phenylmethoxy group is moderately electron-donating, which activates the pyrimidine ring less strongly than methylthio (-SMe) but more than trifluoromethyl (-CF₃). This impacts reaction rates in subsequent substitutions at C4/C6. For instance, 2-(phenylmethoxy) derivatives undergo slower chlorination than 2-(methylthio) analogs due to reduced electron density at adjacent positions .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in multi-step functionalization of this compound?
Regioselectivity at C4 vs. C6 is influenced by steric and electronic factors. Computational modeling (DFT) predicts that the C4 position is more reactive due to lower steric hindrance from the phenylmethoxy group. Experimental validation involves competitive reactions with controlled equivalents of nucleophiles (e.g., amines, alkoxides) and analysis via HPLC or GC-MS .
Q. What mechanistic insights explain the biological activity of this compound derivatives as enzyme inhibitors?
Pyrimidine derivatives with electron-withdrawing substituents (Cl, CF₃) exhibit enhanced binding to enzymatic active sites. For example, the phenylmethoxy group may stabilize π-π interactions with aromatic residues in cyclooxygenase-2 (COX-2), while chlorine atoms form halogen bonds with backbone carbonyls. Kinetic assays (e.g., IC₅₀ determinations) and molecular docking studies are essential to validate these interactions .
Q. How do structural modifications at the 5-position affect the compound’s bioactivity and physicochemical properties?
Introducing substituents at C5 (e.g., methyl, trifluoromethylbenzoyloxy) alters lipophilicity (logP) and hydrogen-bonding capacity. For instance, 5-trifluoromethyl analogs show improved blood-brain barrier penetration in preclinical models, while 5-methoxy derivatives increase aqueous solubility. Structure-activity relationship (SAR) studies require systematic variations followed by in vitro/in vivo assays .
Q. What strategies resolve contradictory data in nucleophilic substitution reactions (e.g., competing displacements at C2 vs. C4/C6)?
Chemoselectivity challenges arise when using amines or thiols. Steric bulk and base strength are critical: weak bases (e.g., Et₃N) favor C4/C6 substitution, while deprotonated anilines target C2. Reaction monitoring via ¹H NMR or LC-MS at intermediate timepoints clarifies competing pathways .
Q. How does the compound’s stability under acidic/basic conditions impact its applicability in prodrug design?
Hydrolysis of the phenylmethoxy group occurs rapidly in strong acids (pH < 2), limiting use in gastric environments. However, stability in neutral/basic conditions (pH 7–9) makes it suitable for targeted release in intestinal or cellular compartments. Accelerated stability studies (40°C/75% RH) combined with HPLC degradation profiling are recommended .
Q. What computational methods predict the compound’s electrochemical behavior in catalytic applications?
Density Functional Theory (DFT) calculates redox potentials and frontier molecular orbitals (HOMO/LUMO). For example, the LUMO energy of this compound (-1.8 eV) suggests susceptibility to nucleophilic attack, aligning with experimental reactivity in SNAr reactions .
Q. How can researchers address low yields in large-scale syntheses due to byproduct formation?
Byproducts often arise from over-chlorination or hydrolysis. Process optimization includes:
- Temperature control : Lowering POCl₃ reaction temperatures to 60°C reduces dichloride byproducts.
- Protecting groups : Temporary protection of the phenylmethoxy group (e.g., silylation) prevents unintended substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
